1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol

Vue d'ensemble

Description

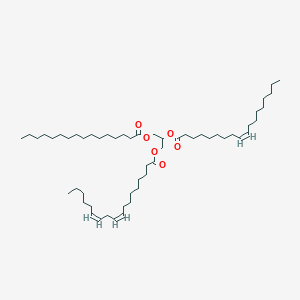

1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol is a triglyceride composed of three fatty acids: palmitic acid, oleic acid, and linoleic acid. This compound is commonly found in various seed and vegetable oils, including olive, sesame, soybean, canola, and corn oils . It is a significant component in the analysis of sesame oil for pharmaceutical applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol can be synthesized through enzymatic or chemical methods. One common approach involves the use of immobilized lipase-catalyzed synthesis, which allows for the selective esterification of glycerol with the respective fatty acids . The reaction conditions typically include a controlled temperature and pH to optimize enzyme activity and yield.

Industrial Production Methods

Industrial production of this compound often involves the extraction and purification of triglycerides from natural sources, such as vegetable oils. The process includes steps like solvent extraction, degumming, neutralization, bleaching, and deodorization to obtain high-purity triglycerides .

Analyse Des Réactions Chimiques

Types of Reactions

1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidative degradation products.

Hydrolysis: In the presence of water and enzymes like lipases, the triglyceride can be hydrolyzed into free fatty acids and glycerol.

Transesterification: This reaction involves the exchange of fatty acid groups with alcohols, often catalyzed by enzymes or chemical catalysts.

Common Reagents and Conditions

Oxidation: Common reagents include oxygen or air, often under elevated temperatures.

Hydrolysis: Water and lipase enzymes are typically used under mild conditions.

Transesterification: Alcohols (e.g., methanol) and catalysts (e.g., sodium methoxide) are used under controlled temperatures.

Major Products Formed

Oxidation: Hydroperoxides, aldehydes, and ketones.

Hydrolysis: Free fatty acids (palmitic, oleic, linoleic) and glycerol.

Transesterification: Fatty acid methyl esters and glycerol.

Applications De Recherche Scientifique

Food Industry

Triglyceride Composition

POL is a predominant triglyceride found in several seed and vegetable oils such as olive, sesame, soybean, and canola oils. Its unique fatty acid composition contributes to the nutritional quality of these oils, making it beneficial for human consumption .

Functional Properties

Due to its emulsifying properties, POL is utilized in food formulations to enhance texture and stability. It aids in the uniform distribution of ingredients in products like margarine and spreads, improving mouthfeel and palatability .

Pharmaceutical Applications

Standard Component in USP Analysis

POL is recognized as a standard component for the United States Pharmacopeia (USP) analysis of sesame oil. It serves as a reference material for quality control in pharmaceutical formulations that include sesame oil as an excipient .

Drug Delivery Systems

The triglyceride's structure allows it to function effectively in drug delivery systems. Its ability to encapsulate hydrophobic drugs enhances their bioavailability and therapeutic efficacy. Research has indicated that POL can be used to formulate lipid-based nanoparticles for targeted drug delivery .

Biochemical Research

Lipid Metabolism Studies

POL serves as a model compound for studying lipid metabolism and the physiological roles of triglycerides in biological systems. Its use in cell culture studies helps researchers understand how different fatty acids influence cellular processes such as signaling pathways and energy storage .

Metabolic Disorders Research

Investigations into metabolic disorders often utilize POL to explore the effects of dietary fats on health. Studies have shown that variations in triglyceride composition can impact insulin sensitivity and lipid profiles, making POL a valuable tool for research into obesity and diabetes .

Cosmetic Industry

Emollient Properties

In cosmetics, POL is valued for its emollient properties, which help to moisturize and soften the skin. It is often included in formulations for creams, lotions, and other skincare products due to its ability to improve skin texture without leaving a greasy residue .

Case Studies

Mécanisme D'action

The primary mechanism of action of 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol involves its role as a structural lipid in cell membranes. It helps reduce interfacial tension at air/water interfaces, which is crucial for maintaining the integrity of alveoli in the lungs. Additionally, it provides essential fatty acids that are vital for energy production and cellular functions.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Oleoyl-2-palmitoyl-3-linoleoyl-rac-glycerol: Contains oleic acid at the sn-1 position, palmitic acid at the sn-2 position, and linoleic acid at the sn-3 position.

1-Palmitoyl-2-linoleoyl-3-oleoyl-rac-glycerol: Contains palmitic acid at the sn-1 position, linoleic acid at the sn-2 position, and oleic acid at the sn-3 position.

Uniqueness

1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol is unique due to its specific arrangement of fatty acids, which influences its physical and chemical properties. This specific configuration is essential for its role in reducing interfacial tension and providing structural integrity to cell membranes.

Activité Biologique

1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol (POLG) is a complex triglyceride composed of palmitic, oleic, and linoleic acids. This compound is notable for its diverse biological activities, particularly in lipid metabolism, cellular signaling, and potential therapeutic applications. This article reviews the biological activity of POLG, supported by recent research findings, case studies, and data tables.

POLG exhibits unique chemical behaviors due to its fatty acid composition. It is amphiphilic, which allows it to interact effectively with cellular membranes. The presence of unsaturated fatty acids enhances membrane fluidity and flexibility, crucial for various cellular functions.

Key Reactions:

- Hydrolysis: In the presence of water and lipases, POLG can be hydrolyzed to release free fatty acids and glycerol.

- Transesterification: This reaction modifies its fatty acid composition, which can influence its biological activity.

- Oxidation: POLG is susceptible to oxidative degradation, leading to the formation of hydroperoxides and other products that may affect its stability.

Biological Activities

Research has identified several significant biological activities associated with POLG:

- Lipid Metabolism Modulation:

- Anti-inflammatory Properties:

-

Cellular Signaling:

- POLG has been shown to interact with membrane proteins, influencing their function and stability, which is critical for various signaling pathways within cells.

Case Study 1: Effects on Metabolic Health

A study investigated the effects of POLG on metabolic health in a rat model subjected to paraquat administration. The results indicated that POLG administration led to significant reductions in body weight and alterations in liver tissue composition. Additionally, metabolic profiling revealed changes in key metabolites associated with energy metabolism, suggesting a systemic effect of POLG on metabolic pathways .

Case Study 2: Impact on Gut Microbiome

Another study explored the impact of POLG on gut microbiome composition and functionality. Findings indicated that POLG influenced microbial diversity and metabolic activity within the gut, potentially linking gut health with lipid metabolism .

Data Tables

Propriétés

IUPAC Name |

[1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H100O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h16,19,25-28,52H,4-15,17-18,20-24,29-51H2,1-3H3/b19-16-,27-25-,28-26- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGLAHZTWGPHKFF-FBSASISJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H100O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801345857 | |

| Record name | 1-Palmitoyl-2-oleoyl-3-linolein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801345857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

857.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2680-59-3 | |

| Record name | 1-Palmitoyl-2-oleoyl-3-linolein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002680593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Palmitoyl-2-oleoyl-3-linolein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801345857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-PALMITOYL-2-OLEOYL-3-LINOLEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6K38J8R5G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.